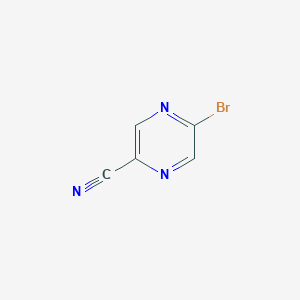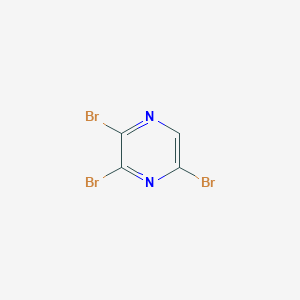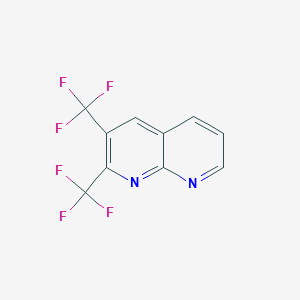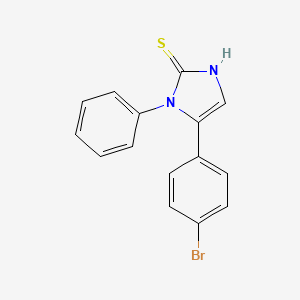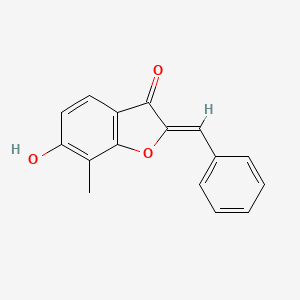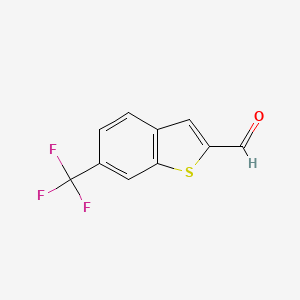
6-(三氟甲基)-1-苯并噻吩-2-甲醛
描述
The compound “6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group often involves [3+2] cycloaddition reactions . For example, 6-trifluoromethyl-2H-thiopyran reacted regioselectively with N-oxide of ethyl cyanocarboxylate, producing a representative of a new heterocyclic system .Molecular Structure Analysis
The molecular structure of compounds containing a trifluoromethyl group can be determined using various techniques such as Hartree–Fock (HF) and DFT calculations in the B3LYP framework . These techniques can provide information about the molecular geometry, Mulliken charges, and vibrational wavenumbers .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving compounds with a trifluoromethyl group . This reaction plays an increasingly important role in the synthesis of pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing a trifluoromethyl group can vary. For example, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C and a boiling point of -22.5°C .科学研究应用
合成和化学反应
6-(三氟甲基)-1-苯并噻吩-2-甲醛是合成各种杂环化合物的前体。例如,它已被用于生成6-氨基-4-(苯并[b]噻吩-2-基)-2-硫代-1,2-二氢吡啶-3,5-二氰基及其衍生物的反应中,展示了该化合物在创建具有各种应用潜力的噻吩[2,3-b]吡啶衍生物方面的实用性(Abdel-fattah & Attaby, 2012)。同样,它已被用于通过席夫碱的转氨化合成醛基化合物,突出了一种从相应胺类产生醛或酮的方法,产率通常大于80% (Calō, Lopez, & Todesco, 1972)。
材料科学和有机电子学
在材料科学和有机电子学中,6-(三氟甲基)-1-苯并噻吩-2-甲醛衍生物被用于合成液晶二烷基取代噻吩乙烯基苯并噻吩[3,2-b]苯并噻吩衍生物。这些分子表现出热致液晶性质,并在常见有机溶剂中具有良好的溶解性。它们的半导体性质已在有机薄膜晶体管(OTFTs)中得到探索,表明在液晶性出现的温度下退火后,设备性能有显著改善(Jung et al., 2010)。
药物化学
在药物化学领域,从6-(三氟甲基)-1-苯并噻吩-2-甲醛衍生的结构基元已被纳入显示有前景生物活性的化合物中。通过Suzuki-Miyaura交叉偶联合成的各种4-芳基噻吩-2-甲醛化合物展示了抗菌、溶血、抗尿素酶和一氧化氮清除能力。值得注意的是,一些衍生物对铜绿假单胞菌表现出优异的抗菌活性和显著的一氧化氮清除性能,表明在开发新的治疗剂方面具有潜在应用(Ali et al., 2013)。
催化和有机合成
此外,6-(三氟甲基)-1-苯并噻吩-2-甲醛衍生物已被用于NHC催化合成轴手性苯并噻吩/苯并呋喃-融合联苯。密度泛函理论(DFT)计算已阐明了这些合成的机制和选择性的起源,为这些反应的化学和立体选择性提供了见解。研究还突出了非共价相互作用在稳定关键过渡态中的作用,推动了对NHC催化的分子间环化反应的理解(Zhang et al., 2022)。
作用机制
Target of Action
The specific targets of a compound depend on its structure and functional groups. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, some compounds with trifluoromethyl groups act as uncouplers of oxidative phosphorylation in mitochondria .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. For instance, some compounds with trifluoromethyl groups have been found to affect the synthesis of proteins and nucleic acids .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Trifluoromethyl groups can enhance the metabolic stability of a compound .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some compounds with trifluoromethyl groups have been found to have antifungal or herbicidal effects .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For example, some herbicides with trifluoromethyl groups have been found to act better when soil humidity is between high and elevated .
安全和危害
未来方向
The future directions of research involving compounds with a trifluoromethyl group are vast. For example, the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is a promising area of research . Additionally, the exploration of effective ways to obtain 2-trifluoromethylindoles from indoles has gained increasing attention .
生化分析
Biochemical Properties
6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The trifluoromethyl group can also enhance the compound’s binding affinity to proteins, leading to stronger and more specific interactions . These interactions can modulate the activity of enzymes and proteins involved in critical biochemical pathways.
Cellular Effects
The effects of 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in altered cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent substrate access and reduce the catalytic efficiency of the enzyme. Additionally, the compound can interact with transcription factors, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound can be transported into cells via specific transporters and distributed to various cellular compartments, where it can exert its effects .
Subcellular Localization
The subcellular localization of 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKYNVBFYVYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

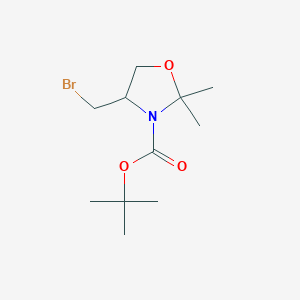
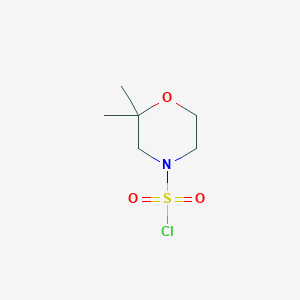
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
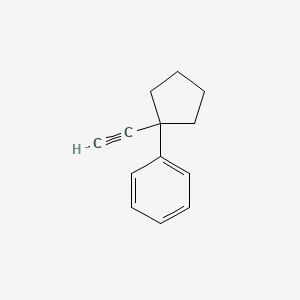
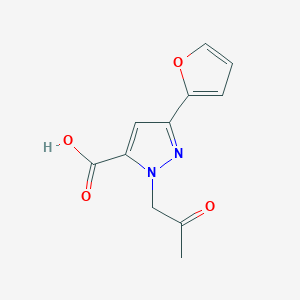
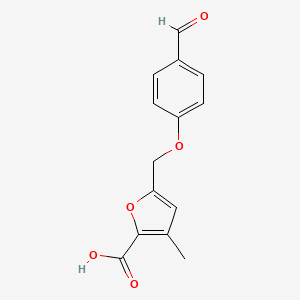
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)


